N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target similar biological entities.
Mode of Action
tuberculosis , indicating that this compound may interact with its targets to inhibit their function.
Biochemical Pathways
tuberculosis , it can be inferred that this compound may affect the biochemical pathways involved in the survival and proliferation of this bacterium.
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed favourable pharmacokinetic profiles , suggesting that this compound may also have favourable ADME properties that impact its bioavailability.
Result of Action
tuberculosis , suggesting that this compound may result in the inhibition of this bacterium at the molecular and cellular levels.
Action Environment
The synthesis of similar benzothiazole derivatives was achieved under various conditions , suggesting that the action of this compound may also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene intermediates. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as piperidine or other bases, can facilitate the condensation reactions. Additionally, microwave irradiation and other advanced techniques may be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or other strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or other polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential biological activity. The combination of benzothiazole and sulfonamide groups also contributes to its versatility and effectiveness in various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S3/c18-15-8-9-16(24-15)25(21,22)20-12-5-3-4-11(10-12)17-19-13-6-1-2-7-14(13)23-17/h1-10,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOFPZIRGFSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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